molecular formula C13H7Cl2NO3 B8533742 (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone

(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Cat. No.: B8533742
M. Wt: 296.10 g/mol
InChI Key: DWAPEQQGSYXCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-Dichloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H7Cl2NO3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-5-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C, followed by acid treatment, filtration, and crystallization to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimizations for yield and safety. The use of environmentally friendly solvents and recyclable by-products is emphasized to ensure the process is sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-5-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.

Major Products

    Reduction: The major product is 2,2’-Dichloro-5-aminobenzophenone.

    Substitution: Products vary depending on the substituent introduced, such as 2,2’-Dichloro-5-methoxybenzophenone when methoxide is used.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-5-nitrobenzophenone depends on its application. In the synthesis of benzodiazepines, for example, it reacts with ethylenediamine to form an intermediate benzodiazepine, which is then oxidized to benzodiazepinone . The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H7Cl2NO3

Molecular Weight

296.10 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H7Cl2NO3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H

InChI Key

DWAPEQQGSYXCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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